molecular formula C19H19NO B1327210 2-Methyl-3'-(3-pyrrolinomethyl) benzophenone CAS No. 898789-59-8

2-Methyl-3'-(3-pyrrolinomethyl) benzophenone

Cat. No.: B1327210
CAS No.: 898789-59-8
M. Wt: 277.4 g/mol
InChI Key: HNEZFDOTDOLPDG-UHFFFAOYSA-N
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Description

2-Methyl-3’-(3-pyrrolinomethyl) benzophenone is an organic compound with the molecular formula C19H19NO and a molecular weight of 277.4 g/mol. This compound is characterized by the presence of a benzophenone core substituted with a 2-methyl group and a 3’-(3-pyrrolinomethyl) group. It is commonly used in various chemical research and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3’-(3-pyrrolinomethyl) benzophenone typically involves the following steps:

    Preparation of 3-pyrrolinomethyl benzophenone: This intermediate can be synthesized by the reaction of benzophenone with pyrrolidine in the presence of a suitable catalyst.

    Methylation: The intermediate 3-pyrrolinomethyl benzophenone is then methylated at the 2-position using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.

The reaction conditions for these steps generally involve moderate temperatures (50-100°C) and inert atmospheres to prevent oxidation.

Industrial Production Methods

In industrial settings, the production of 2-Methyl-3’-(3-pyrrolinomethyl) benzophenone is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3’-(3-pyrrolinomethyl) benzophenone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the benzophenone moiety to a benzhydrol derivative.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under mild conditions.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of benzhydrol derivatives.

    Substitution: Introduction of halogen, nitro, or other functional groups onto the benzene ring.

Scientific Research Applications

2-Methyl-3’-(3-pyrrolinomethyl) benzophenone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-3’-(3-pyrrolinomethyl) benzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Benzophenone: The parent compound, lacking the 2-methyl and 3’-(3-pyrrolinomethyl) substituents.

    2-Methylbenzophenone: Similar structure but without the 3’-(3-pyrrolinomethyl) group.

    3’-(3-Pyrrolinomethyl) benzophenone: Lacks the 2-methyl group.

Uniqueness

2-Methyl-3’-(3-pyrrolinomethyl) benzophenone is unique due to the presence of both the 2-methyl and 3’-(3-pyrrolinomethyl) groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

[3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(2-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO/c1-15-7-2-3-10-18(15)19(21)17-9-6-8-16(13-17)14-20-11-4-5-12-20/h2-10,13H,11-12,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNEZFDOTDOLPDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)C2=CC=CC(=C2)CN3CC=CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30643464
Record name {3-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(2-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898789-59-8
Record name {3-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(2-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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